molecular formula C7H7N3O B1592326 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one CAS No. 518038-75-0

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Cat. No.: B1592326
CAS No.: 518038-75-0
M. Wt: 149.15 g/mol
InChI Key: OPDZDXBVPWMSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one is a chemical compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol. This compound belongs to the class of imidazo[4,5-B]pyridines, which are characterized by their fused imidazole and pyridine rings. It is a brown or reddish-brown solid at room temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-methyl-1H-pyrazolo[3,4-d]pyrimidine with an oxidizing agent to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity
Research has identified 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one as a negative allosteric modulator of the GluN2B subunit of NMDA receptors. This modulation is relevant for developing treatments for mood disorders such as major depressive disorder. A study demonstrated that a derivative of this compound exhibited robust target engagement in preclinical models, suggesting its potential utility in clinical settings for mood regulation .

1.2 Anticancer Properties
Compounds within the imidazo[4,5-b]pyridine family have shown promising anticancer activity. For instance, derivatives have been synthesized and evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. Notably, some derivatives demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation . These findings underscore the potential of this compound in cancer therapeutics.

1.3 Antimicrobial Activity
The antimicrobial properties of imidazo[4,5-b]pyridine derivatives have also been explored. Studies have shown that certain compounds exhibit moderate to strong activity against pathogenic bacteria and fungi. For example, specific derivatives were effective against strains such as Pseudomonas aeruginosa and Escherichia coli, highlighting their role as potential antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several methodologies aimed at optimizing yield and biological activity. Recent advancements have focused on:

  • Microwave-assisted synthesis , which enhances reaction efficiency and reduces by-products.
  • Structural modifications to improve solubility and permeability of the compounds for better bioavailability.

These methods not only streamline the synthesis process but also allow for the exploration of a broader range of derivatives with enhanced pharmacological profiles .

Case Study 1: Antidepressant Efficacy

A specific derivative of this compound was evaluated in rodent models for its antidepressant effects. The compound demonstrated significant behavioral changes consistent with antidepressant activity when administered at an effective dose (ED70) of 1.4 mg/kg, indicating its potential for further development in treating mood disorders .

Case Study 2: Anticancer Screening

In vitro studies on a series of synthesized derivatives showed that one compound (designated as 3d) selectively inhibited MCF-7 cells with an IC50 value significantly lower than that observed in healthy cell lines. This selectivity suggests a promising therapeutic window for targeting breast cancer cells while minimizing effects on normal cells .

Data Summary Table

Application AreaActivity DescriptionReference
AntidepressantNegative allosteric modulator of GluN2B
AnticancerCytotoxic effects on MCF-7 and MDA-MB-231
AntimicrobialActivity against Pseudomonas aeruginosa

Mechanism of Action

The mechanism by which 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one is similar to other imidazo[4,5-B]pyridines, such as 1,3-dihydroimidazo[4,5-B]pyridin-2-one and 7-ethyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one. These compounds share the same core structure but differ in the substituents attached to the imidazole ring. The presence of the methyl group in this compound imparts unique chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their pharmacological significance. The structure of the compound can be depicted as follows:

Chemical Structure C8H8N2O\text{Chemical Structure }\quad C_8H_8N_2O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been studied for its potential as an inhibitor of several key enzymes and pathways involved in disease progression.

Key Mechanisms:

  • Inhibition of Kinases : Compounds in the imidazo[4,5-b]pyridine family have shown promise as inhibitors of kinases such as GSK-3 and B-Raf, which are critical in cancer signaling pathways .
  • Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties, potentially through interference with bacterial protein synthesis .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which may involve modulation of cytokine production and immune response pathways .

Biological Activity Overview

Activity TypeDescriptionReferences
Antitumor Exhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7)
Antimicrobial Effective against a range of bacterial strains
Anti-inflammatory Reduces inflammation markers in vitro
Kinase Inhibition Acts on GSK-3 and B-Raf kinases

Case Studies

  • Antitumor Activity :
    A study evaluated the cytotoxicity of this compound derivatives against various cancer cell lines. The results showed significant inhibition with IC50 values ranging from 0.39 µM to 0.46 µM for MCF-7 and A549 cell lines respectively .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating strong antibacterial activity .
  • Inflammatory Response Modulation :
    In vitro studies assessed the compound's ability to modulate cytokine release in macrophages. Results indicated a reduction in TNF-alpha production by approximately 50% compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one?

The synthesis typically involves cyclization of precursors like 2-cyanopyridine derivatives with methylamine under basic conditions. A common method uses ethanol or DMF as a solvent at elevated temperatures (80–100°C) to promote cyclization, followed by purification via recrystallization or column chromatography . For example, analogous compounds (e.g., 6-bromo derivatives) are synthesized by reacting halogenated pyridines with alkylamines in the presence of K₂CO₃ as a base . Yield optimization often requires adjusting stoichiometry and reaction time.

Q. How can researchers verify the structural integrity of synthesized this compound?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze proton environments (e.g., methyl group at δ ~3.2 ppm and aromatic protons between δ 7.0–8.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z = 163.08 for C₇H₇N₃O) .
  • X-ray crystallography : Resolve planar fused-ring systems and hydrogen-bonding patterns using programs like SHELXL .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening should focus on target-specific assays:

  • Kinase inhibition : Test against p38 MAP kinase or Aurora A kinases using enzymatic assays (IC₅₀ determination) .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., L1210 leukemia, SK-MEL-28 melanoma) via MTT assays at concentrations ≤100 µM .
  • Antiviral activity : Use respiratory syncytial virus (RSV) fusion inhibition assays with plaque reduction as an endpoint .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structure-activity relationships (SAR) for imidazopyridine derivatives?

X-ray structures of analogs (e.g., 3-benzyl-6-bromo derivatives) reveal substituent effects on planarity and intermolecular interactions. For instance, bulky substituents (e.g., benzyl groups) induce dihedral angles >60° with the core, potentially reducing binding affinity . Contrasting bioactivity data between C6-phenylazo (high potency) and N3-cyanoethyl (low potency) derivatives can be rationalized by steric hindrance and hydrogen-bonding capacity .

Q. What experimental strategies optimize the biological activity of this compound derivatives?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., Br, NO₂) at C6 to enhance electrophilicity and target binding .
  • Scaffold hybridization : Fuse with quinazolinone or thiazolo[4,5-b]pyridine cores to exploit dual-target inhibition (e.g., PKCθ kinase) .
  • Solubility optimization : Replace methyl with polar groups (e.g., hydroxymethyl) or use prodrug strategies (e.g., phosphate esters) .

Q. How do researchers address discrepancies in cytotoxicity data across cell lines?

Contradictions may arise from cell-specific uptake or off-target effects. Mitigation strategies include:

  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines .
  • Metabolic stability assays : Assess hepatic clearance (e.g., human liver microsomes) to rule out pharmacokinetic variability .
  • Selectivity screening : Use kinase profiling panels (≥50 kinases) to identify unintended targets .

Q. Methodological Guidance

Designing SAR studies for imidazopyridine-based kinase inhibitors

  • Step 1 : Synthesize a library of analogs with systematic substitutions (e.g., C6 halogens, N3 alkyl chains) .
  • Step 2 : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase ATP pockets .
  • Step 3 : Validate top candidates in enzymatic assays (IC₅₀) and whole-blood TNF-α suppression tests for translational relevance .

Resolving synthetic challenges in imidazopyridine functionalization

  • Problem : Low yields in N-alkylation due to steric hindrance.
  • Solution : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) in DMF at 60°C to enhance reactivity .
  • Characterization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate products using gradient elution .

Properties

IUPAC Name

7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDZDXBVPWMSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616479
Record name 7-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518038-75-0
Record name 7-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
Reactant of Route 3
Reactant of Route 3
7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
Reactant of Route 4
Reactant of Route 4
7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
Reactant of Route 5
Reactant of Route 5
7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
Reactant of Route 6
Reactant of Route 6
7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.